Cas no 1216463-17-0 (Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate)

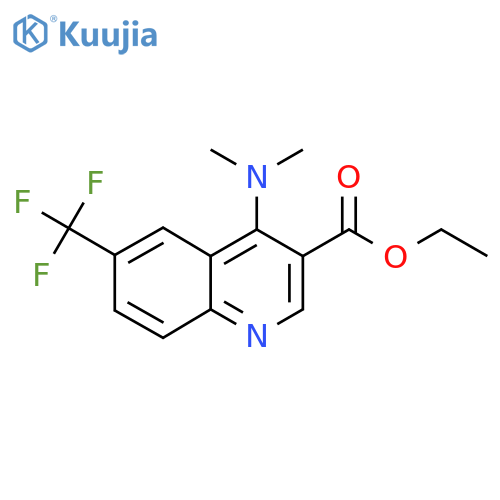

1216463-17-0 structure

商品名:Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

CAS番号:1216463-17-0

MF:C15H15F3N2O2

メガワット:312.287014245987

CID:5060035

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- BB 0241048

- ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

- 4-Dimethylamino-6-trifluoromethyl-quinoline- 3-carboxylic acid ethyl ester

- Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

-

- インチ: 1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-6-5-9(15(16,17)18)7-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3

- InChIKey: HPMPKSOXCZWNLV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC2C(C=1)=C(C(C(=O)OCC)=CN=2)N(C)C)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 401

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 42.4

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM263798-5g |

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |

1216463-17-0 | 97% | 5g |

$856 | 2021-08-18 | |

| Chemenu | CM263798-1g |

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |

1216463-17-0 | 97% | 1g |

$346 | 2021-08-18 | |

| Chemenu | CM263798-1g |

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |

1216463-17-0 | 97% | 1g |

$411 | 2022-06-14 | |

| Chemenu | CM263798-10g |

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |

1216463-17-0 | 97% | 10g |

$1206 | 2021-08-18 |

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1216463-17-0 (Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量